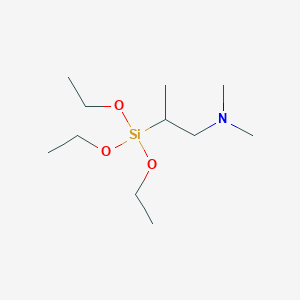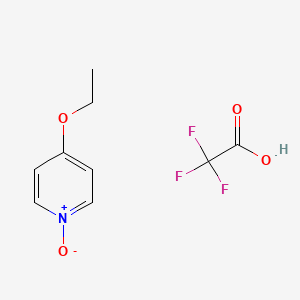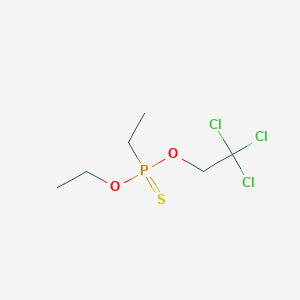
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine is an organosilicon compound that features both amine and silane functional groups. This compound is of significant interest due to its unique properties, which make it useful in various scientific and industrial applications. The presence of the triethoxysilyl group allows it to form strong bonds with inorganic surfaces, while the amine group provides reactivity with organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Condensation Reactions: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Condensation Reactions: Water or alcohols are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted amines and amides.
Condensation Reactions: Products include siloxane polymers and oligomers.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, and other functionalized silanes.
科学的研究の応用
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance the adhesion of coatings and adhesives.
Biology: Employed in the functionalization of biomolecules for use in biosensors and diagnostic assays.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with both organic and inorganic materials.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic composites and nanomaterials.
作用機序
The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form covalent bonds with hydroxyl groups on inorganic surfaces, creating a stable interface. The amine group can interact with various organic molecules through hydrogen bonding, ionic interactions, or covalent bonding, depending on the specific application. These interactions enable the compound to act as a versatile linker or coupling agent in various chemical and biological systems.
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine: Similar structure but with ethyl groups instead of methyl groups.
(3-Aminopropyl)triethoxysilane: Contains a primary amine group instead of a tertiary amine.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Features a diamine structure with trimethoxysilyl groups.
Uniqueness
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine is unique due to its combination of a tertiary amine and a triethoxysilyl group. This combination provides distinct reactivity and stability, making it particularly useful in applications requiring strong adhesion to inorganic surfaces and reactivity with organic molecules. The presence of the tertiary amine also imparts different chemical properties compared to primary or secondary amines, such as increased steric hindrance and altered basicity.
特性
CAS番号 |
92919-87-4 |
|---|---|
分子式 |
C11H27NO3Si |
分子量 |
249.42 g/mol |
IUPAC名 |
N,N-dimethyl-2-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C11H27NO3Si/c1-7-13-16(14-8-2,15-9-3)11(4)10-12(5)6/h11H,7-10H2,1-6H3 |
InChIキー |
YRSCZVRKLQLPAY-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C(C)CN(C)C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)


![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)




